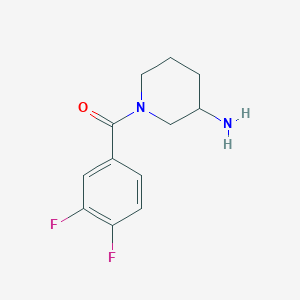

(3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone

Description

Properties

IUPAC Name |

(3-aminopiperidin-1-yl)-(3,4-difluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F2N2O/c13-10-4-3-8(6-11(10)14)12(17)16-5-1-2-9(15)7-16/h3-4,6,9H,1-2,5,7,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJFVOJIGXHGBFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC(=C(C=C2)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amide Coupling Approach

The most common and reliable method involves the coupling of 3,4-difluorobenzoic acid derivatives with 3-aminopiperidine or its protected forms using peptide coupling reagents.

- Starting Materials : 3,4-difluorobenzoic acid or its activated ester derivatives, and 3-aminopiperidine.

- Coupling Reagents : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) is frequently used for efficient amidation.

- Procedure : The acid is activated by PyBOP in the presence of a base (e.g., triethylamine), then reacted with 3-aminopiperidine under mild conditions to form the amide bond.

- Deprotection : If the amine is protected (e.g., Boc-protected), deprotection is performed using trifluoroacetic acid (TFA) to yield the free amine.

This method yields the target compound in high purity and good overall yields, making it suitable for scale-up and medicinal chemistry applications.

Catalytic Hydrogenation of Cyano Precursors

An alternative synthetic route involves the reduction of cyano-substituted intermediates to the corresponding aminomethyl derivatives, which are then converted into the target amide.

- Key Step : Catalytic hydrogenation of cyano groups using palladium on charcoal or Raney Nickel catalysts.

- Process : Cyano-substituted 3,4-difluorophenyl derivatives are hydrogenated to primary amines, which are subsequently coupled with carboxylic acid derivatives to form the amide.

- Advantages : This method allows for regioselective introduction of the aminopiperidine moiety and can be combined with protection/deprotection strategies for selectivity.

Hydrogenation conditions are optimized to avoid over-reduction or side reactions; hydrazine hydrate may be employed as a hydrogen source for improved efficiency.

N-Alkylation of Piperidine Derivatives

Another approach involves N-alkylation of preformed piperidine intermediates with appropriate electrophilic difluorophenyl ketone derivatives.

- Method : The piperidine nitrogen is alkylated using difluorophenylmethanone derivatives under basic conditions (e.g., potassium carbonate in acetonitrile).

- Outcome : This method allows the direct formation of the (3-aminopiperidin-1-yl)(3,4-difluorophenyl)methanone framework.

- Considerations : Reaction conditions must be controlled to prevent polyalkylation and to maintain the integrity of the fluorinated aromatic ring.

This strategy has been used to prepare analogues with various substituents on the piperidine ring, demonstrating versatility.

Detailed Reaction Conditions and Yields

| Method | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|

| Amide Coupling with PyBOP | 3,4-Difluorobenzoic acid, PyBOP, base, TFA | 60–85 | High purity; scalable; mild conditions |

| Catalytic Hydrogenation | Pd/C or Raney Ni, H2 or hydrazine hydrate | 50–75 | Requires careful control; selective reduction |

| N-Alkylation of Piperidine | K2CO3, acetonitrile, difluorophenylmethanone | 19–69 | Direct; moderate to good yields; side reactions possible |

Research Findings and Optimization Insights

- Catalyst Choice : Palladium on charcoal is preferred for hydrogenation of cyano groups to aminomethyl intermediates due to reliability, while Raney Nickel is effective but requires optimization to avoid over-reduction.

- Protecting Groups : Boc-protection of the amine in piperidine intermediates facilitates selective reactions and improves yields during coupling and hydrogenation steps.

- Reaction Atmosphere : Hydrogenation and coupling reactions are typically conducted under inert atmospheres (argon or nitrogen) to prevent oxidation and side reactions.

- Purification : Silica gel chromatography is commonly used post-reaction to purify the target compound, ensuring removal of side products and unreacted starting materials.

- Functional Group Tolerance : The presence of fluorine atoms on the aromatic ring requires mild reaction conditions to prevent defluorination or substitution, which is successfully managed by the described methods.

Summary Table of Preparation Routes

| Step | Description | Advantages | Disadvantages |

|---|---|---|---|

| Amide Coupling | Coupling acid with amine using PyBOP | High yield, mild conditions | Requires coupling reagent |

| Catalytic Hydrogenation | Reduction of cyano to amine intermediates | Selective, versatile | Sensitive to reaction conditions |

| N-Alkylation | Alkylation of piperidine nitrogen | Direct, straightforward | Risk of polyalkylation, side reactions |

Chemical Reactions Analysis

Types of Reactions

(3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a catalyst such as palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the carbonyl group may produce alcohol derivatives.

Scientific Research Applications

(3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.

Industry: It is utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Piperidine/Pyrrolidine Moieties

a. (2,3-Difluorophenyl)(piperidin-1-yl)methanone (CAS 1496789-36-6)

- Structural Differences: The piperidine ring lacks the 3-amino substituent, and the fluorophenyl group is substituted at positions 2 and 3 instead of 3 and 3.

- The altered fluorine positions may affect steric interactions in binding pockets .

b. (3,4-Difluorophenyl)(2-((2,5-dihydro-1H-pyrrol-1-yl)methyl)phenyl)methanone (CAS 898763-82-1)

- Structural Differences : A pyrrolin-methyl group replaces the piperidine ring, introducing conformational flexibility.

- Implications : The pyrrolin moiety may enhance solubility but reduce metabolic stability due to increased susceptibility to oxidation .

c. Spiro-Indoline-Piperidine Derivatives (e.g., CAS 858348-28-4)

- Structural Differences : Incorporates a spiro indoline-piperidine system with allyl and fluorine substituents.

Fluorophenyl Ketones with Varied Substituents

a. (3-Chlorophenyl)(3,4-difluorophenyl)methanone (CAS 844884-94-2)

- Structural Differences: Replaces the aminopiperidine group with a 3-chlorophenyl ring.

- Implications : The chlorine atom increases electronegativity and steric bulk, which may enhance binding to hydrophobic pockets but reduce solubility .

b. 3-(3,4-Difluorophenyl)-3-oxopropanenitrile (CAS 4640-67-9)

- Structural Differences: Features a nitrile group instead of the aminopiperidine ring.

Key Comparison Table

Biological Activity

(3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone is a compound of interest due to its potential biological activities, particularly in pharmacology. This article synthesizes available research findings, focusing on its biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 252.24 g/mol

- IUPAC Name : (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone

The presence of the piperidine ring and difluorophenyl moiety contributes significantly to its biological activity by influencing its interaction with various biological targets.

Research indicates that compounds with a similar structure often act as inhibitors for specific enzymes or receptors. For instance, the aminopiperidine scaffold is associated with inhibition of dipeptidyl peptidase IV (DPP-IV), an enzyme linked to glucose metabolism and inflammation. DPP-IV inhibitors are crucial in the management of type 2 diabetes mellitus and other metabolic disorders .

Inhibition Studies

-

DPP-IV Inhibition :

- Several studies have demonstrated that aminopiperidine derivatives exhibit significant DPP-IV inhibitory activity. For example, compounds with similar scaffolds showed IC values below 50 μM, indicating potent inhibition .

- The structure-activity relationship revealed that specific substitutions on the piperidine ring enhance inhibitory potency, suggesting that modifications could lead to more effective DPP-IV inhibitors .

-

Anticancer Potential :

- Compounds derived from aminopiperidine have been evaluated for their anticancer properties. In vitro studies indicated that certain derivatives could inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy .

- One study highlighted a derivative with an IC value of 0.304 μM against the Km-12 cell line, showcasing its selectivity and potency .

Data Table: Biological Activity Summary

| Activity Type | Target | IC Value | Reference |

|---|---|---|---|

| DPP-IV Inhibition | DPP-IV | < 50 μM | |

| Anticancer Activity | Km-12 Cell Line | 0.304 μM | |

| General Cytotoxicity | Various Cancer Lines | Variable |

Case Study 1: DPP-IV Inhibitors

A series of aminomethyl-pyridines were synthesized and evaluated for DPP-IV inhibition. The most potent compound exhibited an IC of 44 nM, demonstrating the importance of structural modifications in enhancing biological activity .

Case Study 2: Anticancer Evaluation

In a study focusing on pyrazolo[3,4-b]pyridine derivatives, one compound showed promising results against multiple cancer cell lines with a notable selectivity profile, indicating that structural variations can significantly impact therapeutic efficacy .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone, and how do reaction conditions affect yield and purity?

- Methodology :

- Friedel-Crafts Acylation : React 3,4-difluorobenzoyl chloride with 3-aminopiperidine using a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Yields typically range from 40–60%, with purity optimized via recrystallization or column chromatography .

- Metal-Catalyzed Coupling : Palladium-mediated cross-coupling (e.g., Suzuki or Buchwald-Hartwig) between halogenated aryl precursors and aminopiperidine derivatives. Ligand choice (e.g., XPhos) and solvent (toluene/DMF) critically impact regioselectivity, with yields up to 75% .

- Key Considerations : Monitor reaction progress via TLC or HPLC. Purification often requires silica gel chromatography with gradient elution (hexane/ethyl acetate).

Q. Which spectroscopic techniques are most effective for characterizing (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone?

- 1H/13C NMR : Assign peaks using DEPT-135 and COSY to resolve overlapping signals from the difluorophenyl and piperidine moieties. Fluorine coupling (³JHF ≈ 8–12 Hz) aids structural confirmation .

- Mass Spectrometry (HRMS) : ESI+ or EI modes validate molecular ion [M+H]+ (expected m/z ~279.1). Isotopic patterns confirm fluorine presence.

- FT-IR : Stretching bands at ~1650 cm⁻¹ (C=O) and ~3350 cm⁻¹ (N-H) confirm functional groups .

Q. What are the critical physicochemical properties influencing this compound’s solubility and stability?

- LogP : Predicted ~2.1 (via ChemDraw), indicating moderate lipophilicity. Solubility in DMSO (>50 mM) facilitates biological assays, while aqueous solubility is limited (use surfactants or co-solvents) .

- Stability : Susceptible to hydrolysis under acidic/alkaline conditions. Store at –20°C under inert atmosphere to prevent degradation.

Advanced Research Questions

Q. How do transition metal catalysts influence regioselectivity in the synthesis of (3-Aminopiperidin-1-yl)(3,4-difluorophenyl)methanone?

- Mechanistic Insights :

- Palladium Catalysis : Oxidative addition of aryl halides to Pd(0) forms aryl-Pd intermediates. Bulky ligands (e.g., SPhos) favor mono- over di-substitution .

- Copper-Mediated Amination : Ullmann-type coupling with CuI/1,10-phenanthroline enables C-N bond formation at elevated temperatures (100–120°C), but may require microwave assistance to reduce side products .

Q. What computational strategies predict the binding interactions of this compound with biological targets?

- Molecular Docking : Use AutoDock Vina to model interactions with kinase domains (e.g., EGFR). The aminopiperidine group forms hydrogen bonds with Asp831, while difluorophenyl occupies hydrophobic pockets .

- MD Simulations : GROMACS simulations (AMBER force field) reveal stable binding over 100 ns, with RMSD <2 Å. Free energy calculations (MM-PBSA) quantify binding affinity (~–8.2 kcal/mol) .

Q. How can contradictory biological activity data across assay systems be resolved?

- Case Example : Discrepancies in IC₅₀ values (e.g., 1.2 µM vs. 8.7 µM) may arise from assay conditions (e.g., ATP concentration in kinase assays).

- Strategies :

- Orthogonal Assays : Validate using SPR (binding affinity) and cellular proliferation (e.g., MTT assay) .

- Metabolite Profiling : LC-MS/MS identifies off-target interactions or metabolic instability .

Q. What challenges exist in achieving enantiomeric purity, and which resolution methods are applicable?

- Challenges : Racemization at the piperidine nitrogen during synthesis.

- Solutions :

- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate enantiomers (α >1.5) .

- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed steps for enantiomeric excess >85% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.